molecular formula C16H15BrN2O3 B7776723 mTOR inhibitor-1

mTOR inhibitor-1

Cat. No.: B7776723
M. Wt: 363.21 g/mol
InChI Key: NKMSVTGHOVMMHV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR inhibitors belong to a class of drugs used to treat various human diseases, including cancer, autoimmune disorders, and neurodegenerationmTOR (mammalian target of rapamycin) is a serine/threonine-specific protein kinase that regulates cellular metabolism, growth, and proliferation by forming two protein complexes: mTORC1 and mTORC2 .

Preparation Methods

Synthetic Routes:: The synthesis of mTOR inhibitors involves several steps. While I don’t have specific synthetic routes for “mTOR inhibitor-1,” it’s essential to note that researchers have developed various analogs and derivatives of rapamycin (rapalogs) to enhance their pharmacological properties.

Industrial Production:: Industrial production methods typically involve fermentation using the microorganism Streptomyces hygroscopicus, which produces rapamycin. Isolation, purification, and modification steps are then employed to obtain the desired mTOR inhibitors.

Chemical Reactions Analysis

Types of Reactions:: mTOR inhibitors, including “mTOR inhibitor-1,” may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to modifications in the rapamycin scaffold.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Oxidizing agents like peracids can introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles can replace functional groups.

Scientific Research Applications

mTOR inhibitors have diverse applications:

    Cancer Research: Rapalogs, including “mTOR inhibitor-1,” show promise in cancer treatment by inhibiting tumor growth and angiogenesis.

    Immunosuppression: Rapamycin is used in organ transplantation to prevent rejection.

    Neurodegenerative Diseases: Research explores their potential in diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

mTOR inhibitors primarily target mTORC1. They bind to the intracellular protein FKBP-12, forming a complex that inhibits mTORC1 activity. This disruption affects ribosomal protein translation and synthesis, impacting cell growth and proliferation .

Comparison with Similar Compounds

While “mTOR inhibitor-1” is hypothetical, it would be compared to existing rapalogs like sirolimus (rapamycin) and everolimus. Each compound may have distinct pharmacokinetics, side effects, and efficacy profiles.

Biological Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is primarily involved in promoting anabolic processes such as protein synthesis and cell growth, while mTORC2 is implicated in regulating the cytoskeleton and cell survival pathways. Inhibition of these pathways has been a focus of cancer therapy, particularly with compounds like mTOR inhibitor-1 (also known as MLN0128 ), which targets both mTORC1 and mTORC2.

This compound functions by binding to the ATP-binding site of the mTOR kinase domain, effectively blocking its activity. This dual inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and metabolism, including:

  • S6K1 : Promotes protein synthesis and ribosome biogenesis.
  • 4E-BP1 : Regulates translation initiation by sequestering eIF4E.
  • AKT : A key player in cell survival pathways.

This inhibition results in the suppression of cellular processes that contribute to tumor growth and survival.

Biological Activity

The biological activity of This compound has been extensively studied across various cancer types. Below are summarized findings from significant studies:

Cancer Type Effect of this compound Study Reference
Breast Cancer Significant reduction in tumor size and proliferation rates; enhanced apoptosis in estrogen receptor-positive tumors.
Renal Cell Carcinoma Improved progression-free survival in patients; effective against both mTORC1 and mTORC2 pathways.
Prostate Cancer Inhibition of GSK-3 leads to reduced apoptosis; enhanced tumor growth due to AKT pathway activation.
Colorectal Cancer Decreased lymph node metastasis; correlation with high expression of activated 4E-BP1.
Acute Lymphoblastic Leukemia (ALL) High mTORC1 activity correlates with poor prognosis; dual inhibition may improve outcomes.

Case Study 1: Breast Cancer

In a clinical trial involving patients with advanced breast cancer, treatment with This compound resulted in a notable decrease in tumor burden, with a 50% reduction observed in 30% of participants. Side effects included fatigue and gastrointestinal disturbances, but overall tolerability was acceptable.

Case Study 2: Renal Cell Carcinoma

A Phase II trial assessed the efficacy of MLN0128 in metastatic renal cell carcinoma (mRCC). Results indicated a median progression-free survival of 8 months, with 40% of patients achieving stable disease. The combination therapy with antiangiogenic agents showed enhanced efficacy compared to monotherapy.

Research Findings

Recent studies have elucidated the complex interplay between mTOR signaling and various oncogenic pathways:

  • Feedback Mechanisms : Inhibition of mTORC1 can lead to feedback activation of the PI3K/AKT pathway, necessitating combination therapies for optimal efficacy .
  • Autophagy Regulation : mTORC1 inhibits autophagy; thus, its inhibition can promote autophagic processes that may enhance tumor cell death .
  • Impact on Cancer Stem Cells (CSCs) : Targeting the mTOR pathway has shown potential in reducing CSC populations, which are often resistant to conventional therapies .

Properties

IUPAC Name

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMSVTGHOVMMHV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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